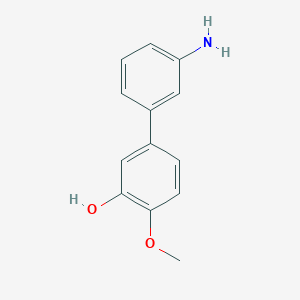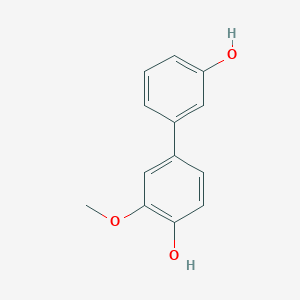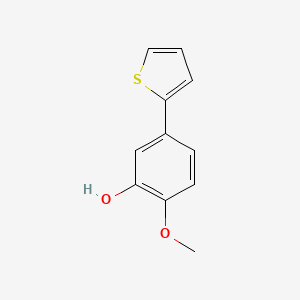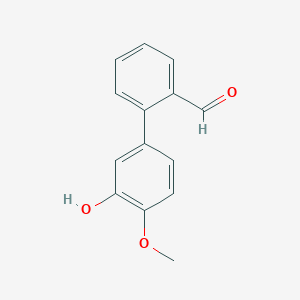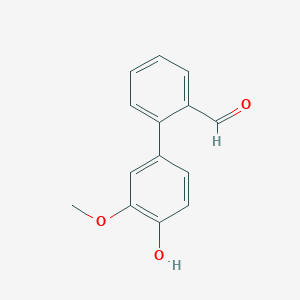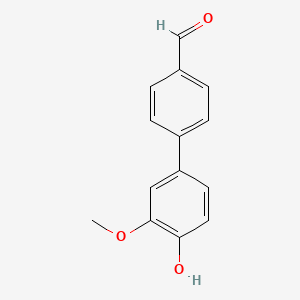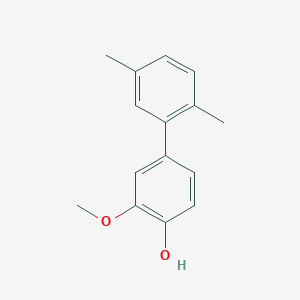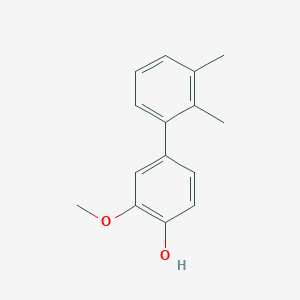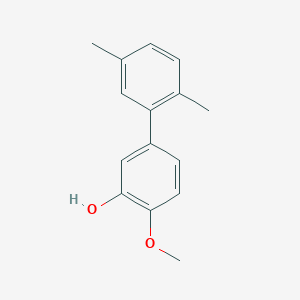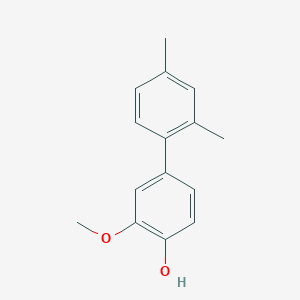
4-(4-Cyanophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)-2-methoxyphenol, 95% (4-CMP) is a chemical compound used in various scientific research applications. It is a phenolic compound, which is a type of organic compound characterized by the presence of a phenyl group attached to an oxygen atom. 4-CMP is a white crystalline powder with a melting point of about 175°C and a boiling point of about 350°C. It is soluble in water, ethanol, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used as an antioxidant in food and pharmaceuticals, as an antimicrobial agent in cosmetics, and as a corrosion inhibitor in paints and coatings. It has also been used in the synthesis of other compounds, such as 4-cyanophenoxyacetic acid and 4-cyanophenol-2-methoxybenzene.
Wirkmechanismus
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is thought to act by forming a strong bond with the free radical, thus preventing it from reacting with other molecules and causing damage. Additionally, 4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of various bacteria and fungi. It is thought to act by disrupting the cell wall of the microorganism, thus preventing it from replicating.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it is relatively stable and has a wide range of solubilities. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, and it is not suitable for use in certain types of experiments due to its low boiling point.
Zukünftige Richtungen
There are several possible future directions for research involving 4-(4-Cyanophenyl)-2-methoxyphenol, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential applications in food and pharmaceuticals. Additionally, further research could be conducted to explore its potential as a corrosion inhibitor and its ability to inhibit the activity of certain enzymes. Finally, further research could be conducted to explore its potential as a source of bioactive compounds.
Synthesemethoden
The synthesis of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% is typically accomplished through a three-step process. The first step involves the reaction of 4-cyanophenol and methoxybenzene in the presence of an acid catalyst. This reaction produces an intermediate compound, 4-cyanophenol-2-methoxybenzene. The second step involves the reaction of this intermediate compound with a base catalyst, which yields 4-(4-cyanophenyl)-2-methoxyphenol. Finally, the third step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZNWFZXPLMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685435 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461045-21-6 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

